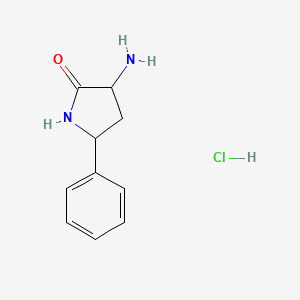
3-Amino-5-phenylpyrrolidin-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-phenylpyrrolidin-2-one;hydrochloride is a chemical compound with the molecular formula C10H12ClNO It is a derivative of pyrrolidinone, a five-membered lactam, and contains an amino group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-phenylpyrrolidin-2-one;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetonitrile with ethyl chloroacetate to form an intermediate, which is then cyclized in the presence of ammonia to yield the desired pyrrolidinone derivative. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
3-Amino-5-phenylpyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidinone derivatives.
科学研究应用
3-Amino-5-phenylpyrrolidin-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-5-phenylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Amino-2-pyrrolidinone: Lacks the phenyl group, resulting in different chemical properties.
5-Phenyl-2-pyrrolidinone: Lacks the amino group, affecting its reactivity and biological activity.
3-Amino-5-methylpyrrolidin-2-one: Contains a methyl group instead of a phenyl group, leading to different steric and electronic effects.
Uniqueness
3-Amino-5-phenylpyrrolidin-2-one;hydrochloride is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties
生物活性
3-Amino-5-phenylpyrrolidin-2-one;hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in enzyme interactions and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidinone ring with an amino group and a phenyl substituent. Its chemical formula is C11H14N2·HCl, indicating the presence of a hydrochloride salt which enhances its solubility in aqueous environments.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active site residues of enzymes, while the phenyl group may engage in hydrophobic interactions, enhancing binding affinity. This dual interaction can modulate enzyme activity significantly.
- Protein-Ligand Binding : The compound has been utilized in studies focusing on protein-ligand interactions, indicating its role as a potential lead compound in drug development.
Biological Activity Data
Research has demonstrated that this compound exhibits various biological activities:
Case Studies and Research Findings
- Enzyme Interaction Studies : A study investigated the binding affinity of this compound to cyclooxygenase (COX) enzymes. It showed promising inhibition profiles with IC50 values indicating selectivity towards COX-2 over COX-1, suggesting a favorable safety profile for gastrointestinal health .
- Anti-inflammatory and Analgesic Activity : In a carrageenan-induced paw edema model, administration of the compound resulted in significant reduction of edema at various dosages (10 mg/kg to 30 mg/kg), with effects comparable to aspirin . The results underscore its potential as an analgesic and anti-inflammatory agent.
- Therapeutic Applications : Preliminary findings suggest that this compound could serve as a precursor for drug development targeting inflammatory pathways, enhancing its therapeutic utility in conditions such as arthritis or other inflammatory diseases .
属性
IUPAC Name |
3-amino-5-phenylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-8-6-9(12-10(8)13)7-4-2-1-3-5-7;/h1-5,8-9H,6,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHYFAMJDBOVMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1C2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














